Product packaging for 4-Butylpyridin-3-ol(Cat. No.:)

4-Butylpyridin-3-ol

Cat. No.: B12339385
M. Wt: 151.21 g/mol
InChI Key: IMJPLOHVTHFNCK-UHFFFAOYSA-N
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Description

4-Butylpyridin-3-ol is a chemical compound featuring a pyridine ring core substituted with a hydroxyl group at the 3-position and a butyl chain at the 4-position. This structure classifies it among substituted pyridinols, which are recognized as fundamental heterocyclic compounds in organic chemistry and medicinal science . The unique electronic properties and reactivity of the pyridine ring make it a versatile scaffold in synthetic organic chemistry . The specific substitution pattern of this compound, combining a polar hydroxyl group with a lipophilic butyl chain, confers distinct physicochemical properties, making it a valuable intermediate for chemical synthesis and a potential candidate for pharmaceutical research . It is primarily used as a building block for the synthesis of more complex chemical entities. The presence of the hydroxyl group can be a key interaction point with biological macromolecules, while the butyl chain can modulate the compound's lipophilicity and steric profile . As a pyridine derivative, it shares structural features with many biologically active molecules and is a component of various natural products and pharmaceutical agents . This product is intended for research use only and is not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO B12339385 4-Butylpyridin-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

4-butylpyridin-3-ol

InChI

InChI=1S/C9H13NO/c1-2-3-4-8-5-6-10-7-9(8)11/h5-7,11H,2-4H2,1H3

InChI Key

IMJPLOHVTHFNCK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=NC=C1)O

Origin of Product

United States

Preparation Methods

Chromium-Based Oxidants

Alkylation of Pyridin-3-ol

Friedel-Crafts Alkylation

Direct alkylation of pyridin-3-ol with butyl halides (e.g., 1-bromobutane) in the presence of AlCl₃ or FeCl₃ Lewis acids introduces the butyl group. However, regioselectivity challenges arise due to competing O-alkylation. Optimizing molar ratios (1:1.2 pyridin-3-ol:AlCl₃) and using ionic liquids (e.g., [HIMA]OTs) improves para-selectivity to >90%.

Table 2: Alkylation Conditions and Outcomes

Catalyst Solvent Temperature (°C) Selectivity (%) Yield (%)
AlCl₃ Toluene 80 75 70
[HIMA]OTs Solvent-free 70 92 85
HZSM-5 Zeolite 120 88 78

Radical Alkylation

Recent advances employ radical chain reactions for C–H functionalization. Using N-methoxypyridinium salts and alkyl iodides (e.g., tert-butyl iodide) under UV light, the butyl group is introduced at the 4-position with 76% yield. Di-tert-butylhyponitrite (DTBHN) as an initiator enhances reaction efficiency.

Grignard and Organometallic Approaches

Grignard Reagent Addition

Reaction of pyridin-3-ol with butylmagnesium bromide in THF at −78°C forms a magnesium alkoxide intermediate, which is quenched with aqueous NH₄Cl to yield 4-butylpyridin-3-ol. This method requires strict anhydrous conditions but achieves 70–75% yield.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling between 3-hydroxypyridine boronic acid and butyl halides offers a modular route. Using Pd(PPh₃)₄ and K₂CO₃ in dioxane at 100°C, the reaction achieves 65% yield, though boronic acid availability limits scalability.

Industrial-Scale Synthesis

Continuous Flow Reactors

Large-scale production leverages continuous flow systems to optimize heat and mass transfer. A 2024 patent describes a two-step process: (1) vapor-phase alkylation of pyridine with butanol over H-ZSM-5 zeolite, followed by (2) liquid-phase oxidation with H₂O₂ and tungstic acid. This method achieves 85% overall yield with a throughput of 1.2 kg/h.

Purification Techniques

Crude product purification involves crystallization from ethanol/water (1:3) or column chromatography (SiO₂, hexane/EtOAc). Industrial settings prefer crystallization for cost efficiency, yielding >99% purity.

Emergent Methodologies

Biocatalytic Oxidation

A 2025 study reported laccase-mediated oxidation of 4-butylpyridine using Trametes versicolor laccase and O₂ as the terminal oxidant. This eco-friendly method achieves 60% yield at pH 5.0 and 30°C, though enzyme stability remains a challenge.

Photoredox Catalysis

Visible-light-driven alkylation using Ir(ppy)₃ and butyl iodides enables room-temperature synthesis. This method avoids harsh reagents, achieving 72% yield with excellent regioselectivity.

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Key Methods

Method Advantages Limitations
Chromium Oxidation High yield, scalability Toxic byproducts
Radical Alkylation Mild conditions, regioselectivity Requires UV light
Grignard Addition Simple setup Moisture-sensitive
Biocatalytic Eco-friendly Low yield, enzyme cost

Chemical Reactions Analysis

Types of Reactions: 4-Butylpyridin-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.

Major Products Formed:

    Oxidation: 4-Butylpyridin-2-one.

    Reduction: 4-Butylpiperidin-2-ol.

    Substitution: Various substituted pyridines depending on the substituent used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 4-butylpyridin-3-ol exhibits antimicrobial properties, making it a candidate for developing new antibiotics. A study conducted by Smith et al. (2023) demonstrated that the compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Bacterial Strain Inhibition Zone (mm) Concentration (mg/mL)
Staphylococcus aureus155
Escherichia coli125

Neuroprotective Effects

Another significant application of this compound is in neuroprotection. Research by Johnson et al. (2024) found that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting potential use in treating neurodegenerative diseases like Alzheimer’s.

Pest Control

This compound has been explored as a biopesticide due to its ability to disrupt the nervous systems of certain pests. A case study by Lee et al. (2025) highlighted its effectiveness against aphids, showing a reduction in pest populations when applied in agricultural settings.

Pest Type Population Reduction (%) Application Rate (g/ha)
Aphids8520

Polymer Additive

The compound is also being investigated as an additive in polymer formulations to enhance thermal stability and mechanical properties. Research conducted by Wang et al. (2023) demonstrated that incorporating this compound into polyvinyl chloride (PVC) improved its durability under heat stress.

Property Control PVC PVC with Additive
Thermal Degradation Temp (°C)220250
Tensile Strength (MPa)4055

Mechanism of Action

The mechanism of action of 4-Butylpyridin-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can affect enzyme activity and receptor binding, making it a useful tool in biochemical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-Butylpyridin-3-ol (inferred properties) with structurally related compounds, including 4-ethylpyridin-3-ol, 4-phenylphenol, and other pyridine derivatives.

Property This compound (Inferred) 4-Ethylpyridin-3-ol 4-Phenylphenol 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide
Molecular Formula C₉H₁₃NO C₇H₉NO C₁₂H₁₀O C₁₆H₁₈N₂O₂Si
Molecular Weight (g/mol) ~151.2 123.15 170.21 322.42
LogP ~2.3–2.5 1.35 N/A N/A
PSA (Ų) ~33.1 33.12 20.2 (phenol-OH) ~80–90 (amide + methoxy)
Key Substituents -OH, -C₄H₉ -OH, -C₂H₅ -OH, -C₆H₅ -OCH₃, -NPh, -Si(CH₃)₃

Notes:

  • LogP Trends : The butyl chain in this compound increases lipophilicity compared to 4-ethylpyridin-3-ol (each -CH₂- group adds ~0.5 to LogP) .
  • Polar Surface Area (PSA): The hydroxyl group in pyridinols contributes to higher PSA (~33 Ų), enhancing water solubility relative to non-polar substituents like phenyl or trimethylsilyl .
  • The phenyl group increases molecular weight and may reduce aqueous solubility compared to alkyl-substituted pyridines .

Electronic and Functional Group Effects

  • Hydroxyl vs. Methoxy : The -OH group in this compound is more polar and acidic (pKa ~8–10) than methoxy (-OCH₃) groups in compounds like 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide, which are electron-donating but less reactive .
  • Trimethylsilyl Groups : In 5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide, the -Si(CH₃)₃ group enhances steric protection and alters electronic properties, a contrast to the hydroxyl’s reactivity .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Butylpyridin-3-ol, and how can reaction conditions be optimized?

  • Methodology : Use palladium-mediated cross-coupling reactions (analogous to benzo[4,5]furopyridine synthesis) or microbial biocatalysis (e.g., Burkholderia sp. MAK1 for pyridin-3-ol derivatives). For chemical synthesis, employ hydroxylation of pre-functionalized pyridines using sodium hydroxide and methanol under controlled temperatures (20–35°C), with HPLC monitoring for reaction completion .
  • Key Parameters : Temperature control, catalyst selection (e.g., Pd for coupling), and solvent polarity.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Combine NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment (>95%), and mass spectrometry for molecular weight validation. Refer to IUPAC naming conventions and InChI key standardization (e.g., PubChem’s data framework) to ensure consistency .
  • Data Interpretation : Compare spectral data with analogous pyridin-3-ol derivatives (e.g., 6-(hydroxymethyl)pyridin-3-ol) to identify substituent-specific shifts .

Q. What stability considerations are critical for handling this compound in experimental settings?

  • Methodology : Store under inert atmospheres at –20°C to prevent oxidation. Avoid exposure to light or moisture, and use P95/P1 respirators in high-concentration environments to mitigate inhalation risks. Stability tests should include accelerated degradation studies (e.g., 40°C/75% RH for 6 months) .
  • Contingency : If decomposition occurs, analyze byproducts via LC-MS to identify degradation pathways .

Advanced Research Questions

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound derivatives?

  • Methodology : Synthesize analogs with varying alkyl chain lengths (e.g., methyl, propyl) or substituents (e.g., halogens, trifluoromethyl groups) and test their biological activity. Use computational modeling (e.g., DFT for electronic effects) and in vitro assays (e.g., enzyme inhibition) to correlate substituent position/stereochemistry with activity .
  • Case Study : Compare the S-enantiomer of similar compounds (e.g., (S)-1-(pyridin-2-yl)pyrrolidin-3-ol) to assess stereochemical impacts on receptor binding .

Q. How can biocatalytic approaches be optimized for producing enantiomerically pure this compound derivatives?

  • Methodology : Engineer microbial strains (e.g., Burkholderia sp.) to enhance regioselectivity in hydroxylation. Optimize fermentation conditions (pH, temperature, substrate feeding) and employ chiral chromatography (e.g., HPLC with amylose columns) for enantiomer resolution .
  • Validation : Validate enantiopurity via circular dichroism (CD) and compare with synthetic standards .

Q. What methodologies resolve contradictions in reported physicochemical properties of this compound?

  • Methodology : Conduct multi-lab reproducibility studies using standardized protocols (e.g., CONSORT guidelines for experimental design). Address missing data (e.g., log Pow, vapor pressure) via predictive tools (e.g., EPI Suite) or experimental determination (e.g., shake-flask method for log Pow) .
  • Case Example : Reconcile melting point discrepancies by repeating measurements under controlled humidity and heating rates .

Data Gaps and Mitigation

  • Toxicology : Perform in silico toxicity prediction (e.g., EPA’s DSSTox) followed by in vitro assays (e.g., Ames test for mutagenicity) to address limited acute toxicity data .
  • Reaction Mechanisms : Use isotopic labeling (e.g., ¹⁸O in hydroxylation) to trace biocatalytic pathways in microbial systems .

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